molecular formula C14H8ClN3O2 B12863325 (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone

(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone

Cat. No.: B12863325
M. Wt: 285.68 g/mol
InChI Key: BEHPDWUBHLTQQO-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a pyridin-4-yl group

Preparation Methods

The synthesis of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar compounds to (4-Chlorophenyl)(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)methanone include other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

(4-chlorophenyl)-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)methanone

InChI

InChI=1S/C14H8ClN3O2/c15-11-3-1-9(2-4-11)12(19)14-18-17-13(20-14)10-5-7-16-8-6-10/h1-8H

InChI Key

BEHPDWUBHLTQQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NN=C(O2)C3=CC=NC=C3)Cl

Origin of Product

United States

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